N-ethyl-4-isothiocyanatobenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with thiophosgene under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the product. The reaction can be summarized as follows:
Starting Material: N-ethylbenzenesulfonamide
Reagent: Thiophosgene
Solvent: Dichloromethane
Temperature: Low temperature (0-5°C)
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-isothiocyanatobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with various nucleophiles, such as amines and alcohols, to form thiourea and thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, ethanol
Temperature: Room temperature to moderate heating (25-50°C)
Catalysts: None required for most reactions
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines
Thiocarbamate Derivatives: Formed by the reaction with alcohols
Scientific Research Applications
N-ethyl-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research, including:
Proteomics Research: Used as a reagent for labeling and detecting proteins.
Bioconjugation: Employed in the conjugation of biomolecules, such as antibodies and peptides, for various biochemical assays.
Medicinal Chemistry: Investigated for its potential use in the development of therapeutic agents targeting specific proteins and enzymes.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-isothiocyanatobenzenesulfonamide involves the formation of covalent bonds with nucleophilic groups on target molecules. The isothiocyanate group reacts with amines, thiols, and hydroxyl groups to form stable thiourea, thiocarbamate, and carbamate linkages . This covalent modification can alter the activity and function of the target molecules, making it useful for various biochemical and medicinal applications .
Comparison with Similar Compounds
N-ethyl-4-isothiocyanatobenzenesulfonamide can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the sulfonamide group, making it less versatile for certain applications.
Methyl isothiocyanate: Smaller and more volatile, used primarily in agricultural applications.
Allyl isothiocyanate: Known for its pungent odor and use in food flavoring, less commonly used in biochemical research.
This compound is unique due to the presence of both the isothiocyanate and sulfonamide groups, which enhance its reactivity and versatility in various scientific and industrial applications .
Properties
IUPAC Name |
N-ethyl-4-isothiocyanatobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-2-11-15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLBTBZTBGUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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